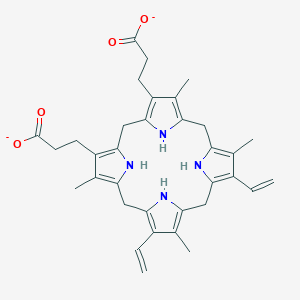
Protoporphyrinogen(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protoporphyrinogen(2-) is dicarboxylate anion of protoporphyrinogen. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a protoporphyrinogen.
科学研究应用
Photodynamic Therapy (PDT)
Overview : Protoporphyrinogen(2-) is a precursor to protoporphyrin IX, which has significant applications in photodynamic therapy. PDT utilizes light-activated compounds to produce reactive oxygen species that can selectively destroy cancer cells.
- Mechanism : Upon exposure to specific wavelengths of light, protoporphyrin IX generates singlet oxygen and other reactive species that induce apoptosis or necrosis in targeted cells .
- Clinical Use : PDT has been successfully applied in treating conditions such as macular degeneration and various cancers. Verteporfin, a derivative of protoporphyrin IX, is a notable example used in clinical settings.
| Application | Evidence | Outcome |
|---|---|---|
| Macular Degeneration | Clinical trials with verteporfin | Improved vision in patients |
| Skin Cancer | Studies on localized PDT | Reduction in tumor size |
Biological Applications
Anti-inflammatory and Antioxidant Properties : Protoporphyrinogen(2-) and its derivatives have been investigated for their potential anti-inflammatory and antioxidant effects.
- Research Findings : Various studies have demonstrated that porphyrins can modulate inflammatory pathways and exhibit antioxidant activity, making them candidates for treating inflammatory diseases .
| Study | Findings | Implications |
|---|---|---|
| In vitro studies on porphyrin-peptide conjugates | Antiviral activity against HIV | Potential for new antiviral therapies |
| Animal models of inflammation | Reduced markers of inflammation | Possible treatments for chronic inflammatory diseases |
Molecular Electronics and Sensors
Overview : Protoporphyrin derivatives are being explored for use in molecular electronics due to their unique electronic properties.
- Applications : These compounds can be integrated into dye-sensitized solar cells and sensors due to their ability to absorb light and facilitate electron transfer .
| Application | Description |
|---|---|
| Dye-sensitized Solar Cells | Utilizes protoporphyrins as light-harvesting agents |
| Chemical Sensors | Detects specific analytes based on porphyrin interactions |
Toxicology and Biomarkers
Environmental Toxicology : Protoporphyrinogen(2-) serves as a biomarker for assessing exposure to environmental toxins.
- Mechanism : Elevated levels of porphyrins indicate exposure to certain environmental pollutants, such as lead, which inhibits heme synthesis .
| Toxin | Biomarker Effect |
|---|---|
| Lead | Inhibition of ALA dehydratase leading to increased protoporphyrin levels |
| Organochlorines | Elevated porphyrins indicating exposure |
Case Study 1: Variegate Porphyria
A recent study reported a case of a 7-year-old boy with variegate porphyria due to a mutation in the PPOX gene, leading to the accumulation of protoporphyrinogen(2-) and related compounds. The patient exhibited severe neurological symptoms and skin fragility, emphasizing the clinical significance of monitoring porphyrin levels in diagnosing metabolic disorders .
Case Study 2: Photodynamic Therapy Efficacy
In clinical trials involving PDT with protoporphyrin IX derivatives, patients with localized skin cancers showed significant tumor reduction after treatment. This highlights the effectiveness of protoporphyrin-based therapies in oncology .
属性
分子式 |
C34H38N4O4-2 |
|---|---|
分子量 |
566.7 g/mol |
IUPAC 名称 |
3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C34H40N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,35-38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42)/p-2 |
InChI 键 |
UHSGPDMIQQYNAX-UHFFFAOYSA-L |
规范 SMILES |
CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)[O-])N2)CCC(=O)[O-])C)C=C)C)C=C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















